Product packaging for 3-Cyclopropoxy-4-methoxy-N-methylaniline(Cat. No.:)

3-Cyclopropoxy-4-methoxy-N-methylaniline

Cat. No.: B14844523
M. Wt: 193.24 g/mol
InChI Key: FJOUIJNPRRYVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropoxy-4-methoxy-N-methylaniline (CAS RN: 1243393-07-8) is an organic compound with the molecular formula C11H15NO2 . It belongs to the class of N-methylaniline derivatives, which are valuable building blocks and intermediates in synthetic organic chemistry . While specific studies on this exact compound are limited, its structure suggests potential utility in various research fields. Compounds with the N-methylaniline core are frequently employed in the development of new synthetic methodologies, including multi-component reactions to create complex molecules with high efficiency and diastereoselectivity . Furthermore, the structural features of this compound, particularly the cyclopropoxy group, are of interest in medicinal chemistry and chemical biology. Research on similar N-cyclopropyl-N-methylaniline structures has been conducted to understand metabolic pathways and regioselectivity in enzymatic reactions, such as those catalyzed by cytochrome P450 . This makes it a potentially useful scaffold for probing reaction mechanisms or for use in catalyst discovery programs. Researchers may find this chemical valuable for constructing novel molecular architectures, screening for new catalytic processes, or as a precursor in the synthesis of more complex target molecules. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with standard laboratory precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B14844523 3-Cyclopropoxy-4-methoxy-N-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxy-N-methylaniline

InChI

InChI=1S/C11H15NO2/c1-12-8-3-6-10(13-2)11(7-8)14-9-4-5-9/h3,6-7,9,12H,4-5H2,1-2H3

InChI Key

FJOUIJNPRRYVHO-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)OC2CC2

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropoxy 4 Methoxy N Methylaniline and Analogues

Strategies for N-Methylation of Anilines

The N-methylation of anilines is a fundamental transformation in organic synthesis. Several methods have been developed, ranging from classical approaches to modern catalytic systems, to achieve mono-N-methylation selectively.

Transition Metal-Catalyzed N-Methylation Processes

Transition metal catalysis offers efficient and selective pathways for the N-methylation of anilines, often utilizing readily available and environmentally benign C1 sources like methanol (B129727). The "hydrogen-borrowing" or "hydrogen autotransfer" strategy is a prominent mechanism in these reactions. In this process, the transition metal catalyst temporarily abstracts hydrogen from the alcohol (e.g., methanol) to form a metal-hydride species and an aldehyde (formaldehyde). The aniline (B41778) then condenses with the aldehyde to form an imine or enamine, which is subsequently reduced by the metal-hydride to yield the N-methylated product.

Various transition metals, including iridium, ruthenium, palladium, and copper, have been employed in these catalytic cycles. acs.org Iridium and ruthenium complexes, in particular, have shown significant catalytic activity for the N-methylation of anilines with methanol. acs.orgnih.gov For instance, iridium(I) complexes bearing N,O-functionalized N-heterocyclic carbene (NHC) ligands have demonstrated high efficiency in the N-methylation of aniline derivatives. nih.gov In a typical reaction, aniline or its substituted analogue is treated with methanol in the presence of a catalytic amount of the iridium complex and a base, such as cesium carbonate, at elevated temperatures. nih.gov These reactions generally show good conversion rates and high selectivity for the mono-N-methylated product. nih.gov

Recent advancements have also focused on the development of catalysts based on more abundant and less expensive first-row transition metals. Bimetallic catalysts, such as PdCu-Fe3O4 nanoparticles, have been reported to effectively catalyze the selective N-methylation of aniline with methanol, showcasing synergistic effects between the two metals. acs.org

Catalyst SystemC1 SourceBaseTemperature (°C)Key Features
Iridium(I)-NHC complexesMethanolCs2CO3~110Good conversion, high selectivity for mono-methylation. nih.gov
Cyclometalated Ruthenium complexesMethanolNaOH60Mild reaction conditions. rsc.org
PdCu-Fe3O4 nanoparticlesMethanolK2CO3-Bimetallic synergistic catalysis. acs.org

Reductive Amination Protocols for Secondary Amines

Reductive amination is a widely used and versatile method for the synthesis of secondary amines, including N-methylanilines. nih.gov This two-step, one-pot process involves the reaction of a primary amine (aniline) with a carbonyl compound (formaldehyde or its equivalent) to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. nih.govalfa-chemistry.com

A variety of reducing agents can be employed for the reduction of the imine intermediate. Sodium borohydride (B1222165) (NaBH4) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), are commonly used due to their mildness and selectivity. researchgate.netpharmaxchange.info Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C) is another effective method. nih.gov The choice of reducing agent and reaction conditions can be tailored to tolerate other functional groups present in the molecule. researchgate.net For instance, the InCl3/Et3SiH/MeOH system has been shown to be highly chemoselective for the reductive amination of aldehydes and ketones with various amines, tolerating functionalities like esters and hydroxyl groups. researchgate.net

Introduction of Cyclopropoxy Functionality

The incorporation of a cyclopropoxy group into an aromatic system can be achieved through various synthetic strategies. For a molecule like 3-cyclopropoxy-4-methoxy-N-methylaniline, the cyclopropoxy group is attached to the benzene (B151609) ring via an ether linkage.

Enantioselective Cyclopropanation Reactions for Cyclopropyl (B3062369) Amines

While not directly applicable to the synthesis of the C-O-cyclopropyl bond in the target molecule, the synthesis of cyclopropylamines is a related area with significant advances in enantioselective methodologies. beilstein-journals.org These methods are crucial for the preparation of chiral cyclopropane-containing building blocks. Classical approaches to cyclopropanation include the Simmons-Smith reaction and transition-metal-catalyzed reactions of diazo compounds with olefins. beilstein-journals.org Significant progress has been made in rendering these reactions enantioselective through the use of chiral ligands. nih.gov More recent methods for preparing the aminocyclopropane moiety include Kulinkovich-type reactions and metal-catalyzed C-H functionalization. beilstein-journals.org These strategies are vital for creating stereodefined cyclopropylamine (B47189) derivatives that can be utilized as versatile synthetic intermediates. beilstein-journals.org

Synthesis of Anilines with Cyclopropoxy Substitution

The synthesis of anilines bearing a cyclopropoxy substituent on the aromatic ring, such as in the target molecule, typically involves the formation of an aryl cyclopropyl ether. A plausible synthetic route to 3-cyclopropoxy-4-methoxy-aniline, the precursor to the final N-methylated product, would likely start from a suitably substituted phenol (B47542).

A key transformation in this regard is the O-cyclopropylation of phenols. The Chan-Lam cyclopropylation reaction provides an efficient method for this purpose. acs.orgscispace.com This copper-catalyzed cross-coupling reaction utilizes potassium cyclopropyl trifluoroborate as the cyclopropyl source. acs.orgscispace.com The reaction is typically catalyzed by copper(II) acetate (B1210297) in the presence of a ligand like 1,10-phenanthroline, with oxygen as the terminal oxidant. acs.orgscispace.com This method is advantageous due to its operational simplicity and tolerance of a wide range of functional groups on the phenol. scispace.com

Therefore, a hypothetical synthesis of 3-cyclopropoxy-4-methoxyaniline (B14812564) could commence with 3-hydroxy-4-methoxynitrobenzene. O-cyclopropylation of this phenol using the Chan-Lam protocol would yield 3-cyclopropoxy-4-methoxy-nitrobenzene. Subsequent reduction of the nitro group, a standard transformation in aniline synthesis, would afford the desired 3-cyclopropoxy-4-methoxyaniline. This aniline can then be subjected to one of the N-methylation strategies described in section 2.1 to furnish the final product, this compound.

Reaction TypeKey ReagentsCatalyst/PromoterApplication
Chan-Lam O-cyclopropylationPotassium cyclopropyl trifluoroborateCu(OAc)2, 1,10-phenanthrolineFormation of aryl cyclopropyl ethers from phenols. acs.orgscispace.com
Williamson Ether SynthesisCyclopropyl halide/tosylate, PhenoxideBaseGeneral ether synthesis, potentially applicable for cyclopropoxy ethers.
Ullmann CondensationCyclopropanol, Aryl halideCopper catalystFormation of diaryl or aryl alkyl ethers.

Regioselective Functionalization of Aromatic Rings for Methoxy (B1213986) Substituents

The methoxy group (–OCH₃) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions due to its electron-donating nature. However, achieving regioselective functionalization at other positions, or controlling the ortho/para ratio, requires specific strategies. Transition metal-catalyzed C-H bond activation is a prominent tool for this purpose. nih.gov

One notable strategy involves rhodium-catalyzed aryl-to-aryl 1,3-migration, where an ortho-methoxy group can direct the functionalization to a meta position. nih.gov This process involves a multi-step pathway of consecutive sp³ and sp² C-H bond activations. nih.gov For instance, in the rhodium(I)-catalyzed protodecarboxylation of 2,6-dimethoxybenzoic acid, a deuterium-labeling study confirmed the involvement of a 1,3-Rh migration, leading to regioselective deuterium (B1214612) incorporation at the C4 position. nih.gov

Furthermore, palladium-catalyzed direct arylation can be controlled to achieve specific regioselectivity. nih.govacs.org The choice of catalyst, ligand, and reaction conditions can switch the site of functionalization. For example, in the direct arylation of pyrazolo[1,5-a]pyrimidines, using Cs₂CO₃ as a base in toluene (B28343) leads to C7-arylation, while using K₂CO₃ in dioxane results in C3-arylated products. nih.gov Such catalyst-controlled regioselectivity is crucial for synthesizing specifically substituted aromatic compounds, including those with methoxy groups. nih.govacs.org Photocatalytic methods also offer pathways for regioselective C-H functionalization, where selectivity is often governed by the electronic and steric properties of the substrate. rsc.org

Table 1: Methodologies for Regioselective Functionalization

MethodologyKey FeaturesTypical OutcomeReference
Methoxy-Directed Rhodium MigrationInvolves aryl-to-aryl 1,3-Rh/H shift via C-H bond activation.Functionalization at a meta position relative to the methoxy group. nih.gov
Palladium-Catalyzed Direct ArylationCatalyst and condition-dependent regiocontrol.Can be tuned for selective C-H arylation at different positions. nih.govacs.org
Photocatalytic C-H FunctionalizationUses light to induce reactions; regioselectivity is substrate-specific.Para-functionalization is often the major regioisomer for anilines. rsc.org

Multi-Component Reaction Approaches Utilizing Substituted Anilines

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most of the atoms from the starting materials. nih.gov Substituted anilines are common building blocks in MCRs, leading to a diverse range of molecular scaffolds with applications in medicinal chemistry. nih.govrsc.org

Several types of MCRs, such as the Ugi, Passerini, and van Leussen reactions, utilize aniline derivatives to construct complex heterocyclic and acyclic structures. nih.govrug.nl For example, a gold-catalyzed three-component reaction has been developed for the synthesis of substituted anilines through a domino reaction involving two different alkynes. researchgate.net This method provides a modular approach to varied aniline products. researchgate.net

Another approach is the one-pot three-component synthesis of meta-hetarylanilines from heterocycle-substituted 1,3-diketones. beilstein-journals.org The reaction's success depends on the electronic properties of the substituents, with electron-withdrawing groups on the diketone facilitating the condensation with less nucleophilic arylamines. beilstein-journals.org These MCR strategies offer significant advantages in terms of step economy and the ability to generate large libraries of structurally diverse compounds from simple precursors. rsc.org

Table 2: Examples of Multi-Component Reactions with Substituted Anilines

Reaction NameReactantsProduct TypeReference
Ugi ReactionAniline, Aldehyde/Ketone, Isocyanide, Carboxylic Acidα-acylamino carboxamides nih.govrug.nl
Gold-Catalyzed Domino ReactionTwo different alkynes, AmineSubstituted Anilines researchgate.net
Three-Component Benzannulation1,3-Diketone, Enamine, Aminemeta-Substituted Anilines beilstein-journals.org

Synthetic Pathways to Phenylalanine Derivatives Incorporating Methoxy-N-methylaniline Scaffolds

The synthesis of non-proteinogenic amino acids, such as phenylalanine derivatives with specific substitution patterns, is of great interest for peptide chemistry and drug development. A key precursor for compounds like this compound is a substituted phenylalaninol.

A reported synthesis of L-3-hydroxy-4-methoxy-5-methylphenylalanol, a key structural subunit of certain alkaloids, provides a relevant pathway starting from L-tyrosine. researchgate.net This multi-step synthesis demonstrates the construction of a highly substituted aromatic ring attached to an amino acid backbone. The key steps include a Friedel–Crafts acylation, iodination, methylation of the phenolic hydroxyl group, and a Suzuki–Miyaura coupling to introduce the final methyl group. researchgate.net The resulting orthogonally protected L-3-hydroxy-4-methoxy-5-methylphenylalanine can then be reduced to the corresponding phenylalaninol. researchgate.net This pathway showcases a robust method for elaborating a simple amino acid into a complex, highly functionalized derivative. researchgate.net

Table 3: Key Steps in the Synthesis of a Substituted Phenylalaninol from L-Tyrosine

StepTransformationReagentsPurposeReference
1Friedel–Crafts AcylationAlCl₃, Acetyl ChlorideIntroduction of an acetyl group to the aromatic ring. researchgate.net
2IodinationI₂, Ag₂SO₄, MeOHRegioselective iodination of the activated aromatic ring. researchgate.net
3O-MethylationK₂CO₃, MeI, DMFConversion of the phenolic hydroxyl to a methoxy group. researchgate.net
4Suzuki–Miyaura CouplingPd(PPh₃)₄, K₃PO₄, Methylboronic AcidIntroduction of a methyl group at the iodinated position. researchgate.net
5ReductionLiBH₄, THF–MeOHReduction of the carboxylic acid to an alcohol, yielding the phenylalaninol. researchgate.net

Synthesis of Quinazoline (B50416) Derivatives via Coupling with 4-Methoxy-N-methylaniline

Quinazoline and its derivatives are an important class of N-containing heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these scaffolds often involves the coupling of substituted anilines with various partners. While direct coupling with 4-Methoxy-N-methylaniline is specific, general methods for quinazoline synthesis from anilines are well-established and adaptable.

Common synthetic strategies include condensation reactions of 2-aminobenzonitriles, 2-aminobenzamides, or 2-aminobenzophenones with different reagents. researchgate.netnih.gov For instance, a simple and direct preparation of 4-substituted quinazolines involves the reaction between substituted 2-aminobenzophenones and thiourea (B124793) in DMSO. nih.gov Metal-catalyzed reactions also play a crucial role. nih.gov Nickel-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzylamine with an alcohol provides a straightforward route to quinazolines. organic-chemistry.org Another efficient method is the iridium-catalyzed acceptorless dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles. organic-chemistry.org These methods highlight the versatility of using aniline derivatives as key precursors for constructing the quinazoline ring system.

Table 4: Synthetic Methods for Quinazoline Derivatives

MethodologyStarting MaterialsKey FeaturesReference
Thiourea Condensation2-Aminobenzophenones, ThioureaSimple, direct preparation in DMSO. nih.gov
Nickel-Catalyzed Dehydrogenative Coupling2-Aminobenzylamine, Benzyl (B1604629) alcoholAtom-economical, catalyzed by a cheap metal. organic-chemistry.org
Iridium-Catalyzed Dehydrogenative Coupling2-Aminoarylmethanols, Amides/NitrilesHigh atom-economy, mild reaction conditions. organic-chemistry.org
Oxidative Olefin Bond Cleavageo-Aminobenzamides, StyrenesMetal- and catalyst-free conditions. mdpi.com

Chemical Reactivity and Mechanistic Pathways

Oxidative Transformations of N-Cyclopropylanilines

Single Electron Transfer (SET) Oxidation Processes and Cyclopropyl (B3062369) Ring-Opening

The oxidation of N-cyclopropylanilines can be initiated by a single electron transfer (SET) from the nitrogen atom, forming a nitrogen radical cation. nih.govresearchgate.net This process is particularly relevant in reactions mediated by photosensitizers or certain enzymes like horseradish peroxidase. nih.govmorressier.com The utility of N-cyclopropylanilines as probes for SET mechanisms stems from the subsequent, often irreversible, ring-opening of the cyclopropyl group. acs.orgmcneill-group.orgresearchgate.net This ring-opening is driven by the release of significant strain energy, estimated to be around 28 kcal/mol. acs.org

The initial SET oxidation results in a radical cation where the spin and charge are delocalized into the phenyl ring. nih.gov For the cyclopropyl ring to open, the molecule must adopt a specific bisected conformation. nih.gov The rate of this ring-opening can be influenced by substituents on the aniline (B41778) ring; electron-donating groups tend to stabilize the nitrogen radical cation through resonance, which can slow the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups can accelerate it. acs.org Studies on N-cyclopropyl-N-methylaniline have shown that the radical cation undergoes cyclopropane (B1198618) ring-opening at a relatively slow rate (4.1 × 10⁴ s⁻¹), which can sometimes be outcompeted by other processes like deprotonation. nih.gov However, modifications to the structure, such as adding a radical-stabilizing phenyl group to the cyclopropane ring, can dramatically increase the ring-opening rate constant to 1.7 × 10⁸ s⁻¹. nih.gov

Formation of Iminium Distonic Radical Cations and Downstream Reactions

Following the initial SET oxidation, the irreversible fragmentation of the cyclopropyl ring leads to the formation of a key intermediate known as an iminium distonic radical cation. nih.govacs.orgbeilstein-journals.org In this species, the positive charge (iminium ion) and the radical center are separated, typically by a three-carbon chain resulting from the opened cyclopropyl ring. beilstein-journals.orgkuleuven.be The formation of this distonic ion is a critical step that dictates the final products. nih.gov

The fate of the iminium distonic radical cation is dependent on the reaction conditions, particularly the presence of oxygen. nih.gov

Anaerobic Conditions : In the absence of oxygen, the distonic radical cation can undergo unimolecular cyclization, which, after further oxidation, leads to products like N-methylquinolinium. nih.gov

Aerobic Conditions : In the presence of molecular oxygen, the radical end of the distonic cation reacts with O₂, leading to fragmentation. nih.govacs.org This bimolecular reaction can produce N-dealkylated anilines (e.g., N-methylaniline) and ring-opened products like 3-hydroxypropionic acid. nih.govacs.org For instance, the oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase yields N-methylaniline and 3-hydroxypropionic acid in a 1:1 ratio under aerobic conditions. nih.gov

The distonic radical cation can also be intercepted by other molecules, such as alkenes, to form [3+2] annulation products in synthetically useful reactions. beilstein-journals.org

Enzymatic Oxidation Mechanisms (e.g., Cytochrome P450 and Peroxidase)

Enzymatic systems, particularly Cytochrome P450 (P450) and peroxidases, play a crucial role in the metabolism of N-cyclopropylanilines. These enzymes can employ different oxidative mechanisms, leading to distinct product profiles.

N-Dealkylation Pathways and Formation of Ring-Opened Products

The metabolism of N-cyclopropylanilines often involves N-dealkylation, the cleavage of the bond between the nitrogen and one of its alkyl or cyclopropyl substituents. nih.govrsc.org The specific pathway taken—and whether the cyclopropyl ring remains intact—provides insight into the enzymatic mechanism.

Horseradish Peroxidase (HRP) , a well-established SET enzyme, exclusively produces metabolites derived from the fragmentation of the cyclopropane ring when reacting with N-cyclopropyl-N-methylaniline. nih.govnih.govacs.org This observation strongly supports a mechanism initiated by SET, leading to the formation of the distonic radical cation as described above. nih.gov

Cytochrome P450 (P450) enzymes, in contrast, primarily catalyze N-dealkylation through a hydrogen atom transfer (HAT) mechanism. nih.govyoutube.com This pathway involves the abstraction of a hydrogen atom from the carbon adjacent to the nitrogen (the α-carbon), followed by the "rebound" of a hydroxyl group to form a carbinolamine intermediate. rsc.orgacs.org This carbinolamine is unstable and decomposes to yield the dealkylated amine and a carbonyl compound (e.g., formaldehyde (B43269) or cyclopropanone). rsc.org Studies with P450 enzymes like CYP2B1 show that the oxidation of N-cyclopropyl-N-methylaniline leads to products where the cyclopropyl ring remains intact, a stark contrast to the results with HRP. nih.govnih.gov This finding argues against a significant SET mechanism in P450-catalyzed N-dealkylation for these substrates. nih.gov

Regioselectivity in Oxidative Cleavage

In molecules like N-cyclopropyl-N-methylaniline, which have two different N-substituents, the question of which group is preferentially removed (regioselectivity) is critical. P450-catalyzed oxidation shows a clear preference for N-demethylation over N-decyclopropylation. rsc.org When liver microsomes containing P450 oxidize N-cyclopropyl-N-methylaniline, the major metabolites are N-cyclopropylaniline (from demethylation) and N-methylaniline (from decyclopropylation), with the former being significantly more abundant. nih.govacs.org

Computational studies using density functional theory have explored the origin of this preference. rsc.org While the bond dissociation energy (BDE) of the Cα–H bond on the cyclopropyl group is lower than that on the methyl group, the enzyme environment favors demethylation. rsc.org This selectivity is attributed to the electronic properties of the aniline substrate, specifically the πPh-πC-N conjugated system, which makes the transition state sensitive to the polarity and hydrogen-bonding capabilities of the enzyme's active site. rsc.org

Metabolite Distribution from P450 Oxidation of N-cyclopropyl-N-methylaniline
MetaboliteFormation PathwayRelative Mole Ratio
N-cyclopropylanilineN-Demethylation5
N-methylanilineN-Decyclopropylation2
p-hydroxy-N-cyclopropyl-N-methylanilineAromatic Hydroxylation2

Data derived from HPLC examination of incubation mixtures with liver microsomes. nih.govacs.org

Formation of Cyclopropanone (B1606653) during N-Dealkylation

A key piece of evidence supporting the HAT mechanism in P450-catalyzed N-dealkylation is the direct observation of cyclopropanone. nih.govacs.org When the N-decyclopropylation pathway occurs, the proposed carbinolamine intermediate decomposes to yield N-methylaniline and cyclopropanone. rsc.orgacs.org Using ¹³C-labeled N-cyclopropyl-N-methylaniline, studies have unequivocally identified cyclopropanone hydrate (B1144303) as a major C₃ metabolite during incubation with P450 enzymes. nih.govacs.org The formation of this ring-intact product is unprecedented in SET-mediated oxidations of this substrate, where only ring-opened products like 3-hydroxypropionaldehyde or acrolein would be expected but are not detected. nih.govnih.gov This direct observation strongly supports a mechanism involving C-hydroxylation to a carbinolamine intermediate, rather than one proceeding through a ring-opening SET pathway. nih.gov

Influence of Substituents on Oxidative Reactivity

The oxidative reactivity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring and the nitrogen atom. Electron-donating groups generally enhance the susceptibility of the molecule to oxidation by increasing the electron density of the aromatic system and the nitrogen atom. This facilitation of electron removal leads to the formation of a radical cation intermediate, a key species in many oxidative pathways.

Upon one-electron oxidation of the nitrogen atom, a radical cation is formed. The lone pair of electrons on the oxygen atom of the methoxy (B1213986) group can be delocalized into the aromatic ring through the π-system. This delocalization extends to the nitrogen atom, effectively distributing the positive charge and the unpaired electron over a larger area, which significantly stabilizes the radical cation intermediate.

The key resonance structures illustrating this stabilization are depicted below. The positive charge, which is formally on the nitrogen atom after oxidation, can be delocalized onto the carbon atom bearing the methoxy group and subsequently onto the oxygen atom of the methoxy group itself. This delocalization is a direct consequence of the +M (mesomeric) effect of the methoxy substituent.

Computational studies on simpler methoxy-substituted aniline radical cations have shown that a significant portion of the spin density, which represents the localization of the unpaired electron, is distributed between the nitrogen atom and the para-carbon atom of the benzene (B151609) ring. researchgate.net This distribution confirms the delocalization of the radical character and the positive charge, which is the essence of resonance stabilization.

The stabilizing effect of the methoxy group can be quantitatively assessed through parameters such as Hammett constants. The methoxy group in the para position has a negative Hammett sigma constant (σp), indicating its electron-donating nature through resonance. This electron-donating capacity lowers the oxidation potential of the parent aniline derivative, making it more susceptible to oxidation. researchgate.net Research on the nucleophilicity of para-substituted aniline radical cations further supports the stabilizing role of electron-donating groups like methoxy. researchgate.net

It is important to note that while the 3-cyclopropoxy group also has electron-donating properties, its influence on the resonance stabilization of the radical cation is primarily inductive (+I effect) rather than mesomeric. The primary driver for the extensive resonance stabilization of the nitrogen radical cation in 3-Cyclopropoxy-4-methoxy-N-methylaniline is the 4-methoxy group. This enhanced stability of the radical cation intermediate can influence the subsequent reaction pathways, potentially favoring pathways that maintain this stabilized electronic structure.

The following table summarizes the key electronic effects of the substituents in this compound that contribute to the stabilization of the nitrogen radical cation upon oxidation.

SubstituentPositionElectronic EffectContribution to Radical Cation Stabilization
4-MethoxyPara+M, -IStrong resonance stabilization through delocalization of the positive charge and unpaired electron.
3-CyclopropoxyMeta+I, weak +MInductive electron donation, minor resonance contribution.
N-Methyl-+IInductive electron donation to the nitrogen atom.

Structure Activity Relationship Sar Studies of 3 Cyclopropoxy 4 Methoxy N Methylaniline Analogues in Preclinical Systems

Impact of Cyclopropoxy Moiety on Molecular Interactions

The cyclopropyl (B3062369) group is a valuable structural motif in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles. nih.govscientificupdate.com This small, rigid ring system offers unique properties, including the coplanarity of its three carbon atoms, shorter and stronger C-H bonds, and enhanced π-character in its C-C bonds. nih.govscientificupdate.com These features allow the cyclopropyl group to serve as a rigid scaffold or as an isosteric replacement for other groups, such as alkenes, influencing a molecule's potency, metabolic stability, and target interactions. nih.govscientificupdate.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in drug design, as it dictates the interaction between a drug and its biological target. patsnap.comresearchgate.net For cyclopropyl-containing compounds, the rigid nature of the three-membered ring introduces distinct stereochemical features that can significantly impact biological activity. The spatial orientation of substituents on the cyclopropane (B1198618) ring can affect how the molecule fits into a binding site, much like a key fits into a lock. patsnap.com

Chirality, a key aspect of stereochemistry, is particularly important. patsnap.com Many drugs are chiral, existing as enantiomers—mirror-image forms that are not superimposable. patsnap.com These enantiomers can have markedly different pharmacological effects; one may be therapeutic while the other is inactive or even detrimental. patsnap.comnih.gov In the context of cyclopropyl analogues, the configuration of stereocenters on the ring can lead to substantial differences in biological outcomes. For instance, studies on cis-12,13-cyclopropyl-epothilone B variants, which differed only in the configuration at the C12 and C13 atoms of the cyclopropyl moiety, revealed significant variations in microtubule binding affinity and antiproliferative activity. nih.gov The analogue with a cyclopropane orientation corresponding to the natural epoxide configuration in epothilones was nearly equipotent with epothilone (B1246373) A, whereas its diastereomer was significantly less active. nih.gov This highlights that the biological activity of cyclopropyl-containing compounds is tightly linked to the specific stereochemical orientation of the ring. nih.gov

The incorporation of a cyclopropyl group can address several challenges encountered during drug discovery. nih.gov Its unique electronic and conformational properties often lead to improvements in a compound's activity profile. Natural and synthetic compounds containing cyclopropane moieties exhibit a wide spectrum of biological activities, including enzyme inhibition, and antimicrobial, antiviral, and antitumor effects. researchgate.netunl.pt

Key contributions of the cyclopropyl group include:

Enhanced Potency: The rigid nature of the cyclopropyl ring can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor and thereby increasing potency. nih.gov It can also position other functional groups optimally for interaction with the target.

Increased Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This increased metabolic stability can lead to an improved pharmacokinetic profile, such as a longer half-life. hyphadiscovery.com For example, the cyclopropyl ring in pitavastatin (B1663618) helps divert metabolism away from CYP3A4. hyphadiscovery.com

Modulation of Physicochemical Properties: The cyclopropyl group can influence properties such as lipophilicity and permeability. It has been shown to increase brain permeability and decrease plasma clearance in certain drug candidates. nih.gov

Reduced Off-Target Effects: By providing conformational constraint, the cyclopropyl group can enhance binding selectivity for the intended target, thereby reducing interactions with other proteins and minimizing off-target effects. nih.gov

Role of Methoxy (B1213986) Substitution in Modulating Target Binding

The methoxy group (-OCH3) is a common substituent in many natural products and synthetic drug molecules. nih.gov It is often utilized by medicinal chemists to favorably modulate a compound's properties, including ligand-target binding, physicochemical characteristics, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, but its combined effects are often unique and more than the sum of its parts. nih.gov

N-Methyl Aniline (B41778) Scaffold as a Pharmacophore in Enzyme Inhibitors

The N-methyl aniline scaffold is a key pharmacophore—the essential set of steric and electronic features necessary for biological activity—in various enzyme inhibitors. Its structural and electronic properties allow it to participate in crucial binding interactions within the active sites of target enzymes.

The Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein is a critical viral protein that participates in multiple stages of the viral life cycle, making it an attractive target for antiretroviral therapy. nih.govnih.gov Small molecules that bind to the CA protein can disrupt its function, thereby inhibiting viral replication. nih.gov The N-methyl aniline moiety has been incorporated into potent HIV-1 capsid inhibitors.

Structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of these inhibitors. For instance, based on the CA modulator PF-74, novel derivatives have been synthesized and evaluated. nih.govmdpi.com In one study, a series of phenylalanine derivatives were synthesized, with many exhibiting low-micromolar inhibitory potency against HIV-1. nih.gov Compound I-19 from this series showed the best anti-HIV-1 activity with a 50% effective concentration (EC₅₀) of 2.53 µM. nih.gov Molecular docking studies suggest that these compounds bind at the interface between the N-terminal domains (NTD) of the CA protein. nih.gov

Another study focused on developing metabolically stable analogues of PF74. mdpi.com The SAR exploration identified compound 10 , which incorporates a benzyl (B1604629) moiety, as a potent inhibitor with an EC₅₀ of 1.6 µM, only 2.5-fold less potent than PF74, but with significantly improved metabolic stability (a half-life of 31 minutes compared to 0.7 minutes for PF74). mdpi.com

The data below summarizes the anti-HIV-1 activity and cytotoxicity for selected PF-74 analogues.

CompoundEC₅₀ (µM) aCC₅₀ (µM) bSelectivity Index (SI) c
PF-740.26 ± 0.08>15.2>58
I-192.53 ± 0.84107.61 ± 27.4343
Compound 101.6>100>63

a EC₅₀: Concentration of the compound required to achieve 50% protection of MT-4 cell cultures against HIV-induced cytopathicity. nih.gov

b CC₅₀: The compound concentration required to reduce the viability of uninfected cells by 50%. nih.gov

c SI: Selectivity Index, the ratio of CC₅₀/EC₅₀. nih.gov

These studies underscore the importance of the N-methyl aniline scaffold as a core element in the design of effective HIV-1 capsid inhibitors and demonstrate how systematic modification of its substituents can lead to compounds with improved potency and metabolic stability.

Evaluation of N-Methylaniline Derivatives in SARS-CoV-2 3CL Protease Inhibition

The 3C-like protease (3CLpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for the development of antiviral therapeutics. While direct studies on "3-Cyclopropoxy-4-methoxy-N-methylaniline" as a SARS-CoV-2 3CLpro inhibitor are not prominently featured in the reviewed literature, research on analogous structures provides valuable insights into the chemical moieties that influence inhibitory potency.

One notable compound, MAC-5576, identified as an inhibitor of SARS-CoV-2 3CLpro, serves as a relevant starting point for understanding the structure-activity relationships of related derivatives. probechem.comnih.govresearchgate.net MAC-5576 demonstrated an IC50 value of 93 nM against the enzyme. nih.gov Further investigation into analogues of MAC-5576 has elucidated key structural features that enhance inhibitory activity.

A study exploring modifications of the MAC-5576 scaffold revealed several potent analogues. nih.gov The research indicated that substitutions at various positions on the molecule could significantly impact its efficacy. For instance, replacing the chlorine atom in the recognition element was explored, with bromine being a viable alternative. nih.gov Furthermore, the composition of the acyl group was found to be a critical determinant of potency, with five-membered heterocycles being preferred. nih.gov Among these, a thiazole (B1198619) ring was shown to be more effective than thiophene (B33073) or furan. nih.gov

The inhibitory activities of key MAC-5576 analogues are summarized in the table below.

Compound IDModification HighlightsIC50 (nM)
MAC-5576Parent Compound93
T71Analogue of MAC-557611
Z43Analogue of MAC-557614
Z91Analogue of MAC-557631

These findings underscore the importance of specific halogen substitutions and the nature of the heterocyclic acyl group in optimizing the inhibitory potential of this class of compounds against the SARS-CoV-2 3CL protease. Despite their biochemical potency, it is important to note that these particular MAC-5576 analogues did not exhibit significant activity in cell-based assays, suggesting potential issues with cell permeability or stability that would need to be addressed in further optimization efforts. nih.gov

Investigation of N-Methylaniline Modifications in Mer Tyrosine Kinase Inhibitors

Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in cancer cell survival and chemoresistance, making it an attractive target for cancer therapy. While specific research on "this compound" as a Mer tyrosine kinase inhibitor is limited, broader studies on aniline-based inhibitors provide a framework for understanding the relevant structure-activity relationships.

A novel series of 7-aryl-2-anilino-pyrrolopyrimidines has been identified as potent inhibitors of both Mer and Axl kinases. semanticscholar.orgnih.gov The general structure of these compounds features an aniline moiety, which is crucial for their inhibitory activity. Docking studies have suggested that the nitrogen atom of the aniline group is essential for forming a salt bridge with the aspartate residue (ASP678) in the Mer kinase domain, a key interaction for potent inhibition. semanticscholar.orgnih.gov

The structure-activity relationship studies of these 7-aryl-2-anilino-pyrrolopyrimidines revealed several important trends. Modifications on both the 7-aryl ring and the 2-anilino moiety were systematically explored to determine their impact on inhibitory potency against Mer kinase.

The table below presents a selection of these compounds and their corresponding IC50 values for Mer kinase inhibition.

Compound ID7-Aryl Group2-Anilino SubstitutionMer IC50 (nM)
1 Phenyl3-methoxyphenyl>1000
2 4-methoxyphenyl3-methoxyphenyl230
10 4-methoxyphenyl3-aminophenyl31
11 4-methoxyphenyl3-(methylamino)phenyl16
27 4-(2-methoxyethoxy)phenyl3-((2-(dimethylamino)ethyl)amino)phenyl2

Analysis of the data reveals that the nature of the substituent on the 2-anilino ring plays a critical role in determining the inhibitory activity. For instance, the introduction of an amino group at the meta-position of the aniline ring (compound 10 ) significantly enhances potency compared to a methoxy group (compound 2 ). Further substitution on this amino group, such as a methylamino group (compound 11 ), leads to even greater activity. The most potent compound in this series, compound 27 , features a more complex side chain at the meta-position of the aniline ring, which includes a dimethylamino ethylamino group, resulting in a remarkable IC50 value of 2 nM. semanticscholar.orgnih.gov These results highlight the importance of the aniline scaffold and the potential for significant potency gains through strategic modifications at its meta-position for the development of effective Mer tyrosine kinase inhibitors.

Future Research Directions and Applications

Exploration of Novel Cyclopropylamine (B47189) Derivatives as Chemical Probes

The cyclopropylamine motif is a valuable pharmacophore in medicinal chemistry, known for its ability to modulate the biological activity of parent compounds. researchgate.netacs.org Derivatives of 3-Cyclopropoxy-4-methoxy-N-methylaniline could be developed as sophisticated chemical probes to investigate biological systems. These probes are instrumental in understanding complex biological processes at the molecular level.

Future research could focus on synthesizing derivatives that incorporate reporter groups, such as fluorescent tags or biotin labels. These tagged molecules would enable researchers to track the distribution and interaction of the parent compound within cells and tissues, providing insights into its potential biological targets. For instance, fluorescently labeled derivatives could be used in high-throughput screening assays to identify novel protein-ligand interactions.

Furthermore, the development of photoaffinity-labeled probes derived from this compound could allow for the covalent labeling and subsequent identification of its binding partners in a biological system. This powerful technique is crucial for target validation in drug discovery. The unique electronic properties of the cyclopropyl (B3062369) group can also be exploited in the design of mechanistic probes to study enzyme-catalyzed reactions. researchgate.net

Probe TypePotential ApplicationResearch Focus
Fluorescently LabeledCellular imaging, high-throughput screeningSynthesis of derivatives with various fluorophores
BiotinylatedAffinity purification of binding partnersDevelopment of efficient biotinylation strategies
Photoaffinity LabeledCovalent labeling and identification of targetsIntroduction of photoreactive groups
Mechanistic ProbesStudying enzyme kinetics and mechanismsProbes that mimic transition states or intermediates

Advanced Computational Studies for Predictive Modeling of Reactivity and Interaction

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, advanced computational studies can provide valuable insights into its reactivity, physicochemical properties, and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activities of a series of derivatives based on their molecular descriptors. researchgate.netnih.gov These models can help in prioritizing the synthesis of compounds with the highest potential for a desired biological effect.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. asianpubs.org Such studies can elucidate the preferred sites for electrophilic and nucleophilic attack, predict oxidation potentials, and model the transition states of various reactions. This information is crucial for understanding the molecule's stability and metabolic fate.

Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its derivatives to specific biological targets, such as enzymes or receptors. mdpi.com These in silico studies can help in identifying potential therapeutic targets and in designing molecules with improved binding characteristics.

Computational MethodApplicationPredicted Properties
QSARPredicting biological activityPotency, selectivity, toxicity
DFTInvestigating electronic structure and reactivityElectron density, orbital energies, reaction pathways
Molecular DockingPredicting protein-ligand interactionsBinding affinity, binding mode, key interactions
Molecular DynamicsSimulating dynamic behaviorConformational changes, stability of complexes

Development of Chemoenzymatic Synthetic Strategies

The synthesis of complex molecules like this compound can benefit from the integration of enzymatic and traditional chemical methods, a field known as chemoenzymatic synthesis. This approach often leads to more efficient, selective, and environmentally friendly synthetic routes.

Transaminases are a class of enzymes that can be used for the asymmetric synthesis of chiral amines, which are valuable building blocks in pharmaceuticals. researchgate.netnih.gov Future research could explore the use of transaminases to introduce chirality into derivatives of this compound, potentially leading to compounds with enhanced biological activity and selectivity.

Lipases are another versatile class of enzymes that can be used for various transformations, including the synthesis and resolution of esters and amides. nih.gov Lipase-catalyzed reactions could be employed in the synthesis of precursors or in the modification of the this compound scaffold.

Nitroreductases offer a green alternative for the reduction of nitroaromatic compounds to their corresponding anilines. asianpubs.org A chemoenzymatic strategy could involve the enzymatic reduction of a nitro-precursor to the aniline (B41778) core of the target molecule, followed by chemical modifications to introduce the cyclopropoxy and N-methyl groups.

Enzyme ClassPotential ReactionAdvantage
TransaminasesAsymmetric aminationAccess to chiral amines
LipasesAcylation/deacylation, resolutionHigh selectivity, mild conditions
NitroreductasesReduction of nitro groupsGreen alternative to metal catalysts
Oxidases/ReductasesHydroxylation, demethylationIntroduction of new functional groups

Further Elucidation of Mechanistic Pathways in Oxidation Reactions

The N-methylaniline moiety in this compound is susceptible to oxidation, which can lead to a variety of products and has implications for its metabolic stability and potential toxicity. A thorough understanding of the mechanistic pathways of its oxidation is therefore crucial.

The oxidation of N-alkylanilines can proceed through different mechanisms, including single electron transfer (SET) and hydrogen atom transfer (HAT). semanticscholar.orgnih.gov Detailed mechanistic studies, employing techniques such as cyclic voltammetry, electron paramagnetic resonance (EPR) spectroscopy, and computational modeling, can help to distinguish between these pathways for this compound.

The metabolism of many xenobiotics, including N-alkylanilines, is often mediated by cytochrome P450 enzymes. semanticscholar.orgnih.gov In vitro studies using liver microsomes or purified P450 enzymes can identify the major metabolites of this compound and provide insights into its metabolic fate. Such studies are essential for assessing the compound's pharmacokinetic profile and potential for drug-drug interactions.

Furthermore, photocatalytic oxidation presents another avenue for the transformation of aniline derivatives, potentially leading to novel products with interesting properties. nih.gov Investigating the photocatalytic oxidation of this compound could open up new synthetic routes and applications.

Oxidation MethodMechanistic FocusKey Information Gained
Electrochemical OxidationElectron transfer processesOxidation potentials, reaction intermediates
Enzymatic Oxidation (e.g., P450)Metabolic pathwaysMajor metabolites, metabolic stability
Chemical OxidationReaction kinetics and product distributionInfluence of oxidant and reaction conditions
Photocatalytic OxidationRole of light and catalystNovel transformation pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyclopropoxy-4-methoxy-N-methylaniline, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : React 4-methoxy-N-methylaniline with cyclopropanol under Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the cyclopropoxy group. Optimize stoichiometry (1.2:1 cyclopropanol:aniline) and reflux in THF for 6–8 hours .
  • Route 2 : Use Ullmann coupling with a halogenated precursor (e.g., 3-bromo-4-methoxy-N-methylaniline) and cyclopropanol in the presence of CuI/1,10-phenanthroline at 110°C in DMF .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature to avoid cyclopropane ring opening (limit to <120°C) and use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions. Key signals: δ 0.5–1.2 ppm (cyclopropyl CH₂), δ 3.7–3.9 ppm (methoxy OCH₃) .
  • HPLC : Use a C18 column (70:30 MeOH:H₂O) to assess purity (>98%). Retention time shifts may indicate residual solvents or byproducts .
  • Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z: calculated from molecular formula).

Advanced Research Questions

Q. How does the cyclopropoxy group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Mechanistic Insight :

  • The electron-donating cyclopropoxy group directs EAS to the ortho and para positions relative to itself. However, steric hindrance from the cyclopropane ring may favor para substitution.
  • Experimental Design : Nitration (HNO₃/H₂SO₄) at 0°C yields 3-cyclopropoxy-4-methoxy-5-nitro-N-methylaniline as the major product. Confirm regiochemistry via NOE NMR or X-ray crystallography .
    • Controls : Include competition experiments with non-cyclopropoxy analogs (e.g., 4-methoxy-N-methylaniline) to isolate steric/electronic effects .

Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Case Study : If ¹H NMR shows unexpected splitting in the cyclopropoxy region:

  • Step 1 : Verify solvent purity (e.g., residual DMSO-d₆ can cause shifts).
  • Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering).
  • Step 3 : Cross-validate with IR (C-O-C stretch at 1250 cm⁻¹) and high-resolution MS .
    • Contradiction Analysis : Conflicting HPLC and NMR purity data may indicate co-eluting isomers. Use preparative HPLC to isolate fractions and re-analyze .

Q. How can researchers mitigate decomposition of this compound during storage?

  • Stability Protocol :

  • Storage : Under N₂ in amber vials at –20°C. Avoid moisture (add molecular sieves) and light exposure .
  • Decomposition Pathways : Cyclopropane ring opening under acidic conditions. Monitor via periodic HPLC; discard if purity drops below 95% .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods or negative-pressure systems to avoid inhalation of vapors .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Methodological Notes

  • Synthesis Scaling : Pilot-scale reactions (>10 g) require dropwise addition of reagents to control exotherms .
  • Troubleshooting : Low yields in cyclopropoxy introduction may result from competing O-alkylation; switch to bulkier leaving groups (e.g., tosylates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.